molecular formula C18H17N5OS B2766046 2-[(1-Thieno[3,2-d]pyrimidin-4-ylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile CAS No. 2380144-39-6

2-[(1-Thieno[3,2-d]pyrimidin-4-ylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile

Cat. No. B2766046
CAS RN: 2380144-39-6
M. Wt: 351.43
InChI Key: QYTJTQMLDDOLJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[(1-Thieno[3,2-d]pyrimidin-4-ylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile” is a derivative of thieno[3,2-d]pyrimidin-4-amine . Thieno[3,2-d]pyrimidines are an important class of chemical compounds with diverse biological activities .


Synthesis Analysis

Thieno[3,2-d]pyrimidin-4-ones can be synthesized by heating 3-amino-thiophene-2-carboxamides in formic acid . Alternatively, the reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene can produce β-keto amides . These β-keto amides can be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .


Chemical Reactions Analysis

In the synthesis process, the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces β-keto amides . These β-keto amides can then be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Future Directions

Thieno[3,2-d]pyrimidin-4-amines, including “2-[(1-Thieno[3,2-d]pyrimidin-4-ylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile”, could potentially be used as a chemical probe for interrogating the function of the mycobacterial Cyt-bd under various physiological conditions . This could be a promising direction for future research.

properties

IUPAC Name

2-[(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5OS/c19-9-13-3-5-20-16(8-13)24-11-14-2-1-6-23(10-14)18-17-15(4-7-25-17)21-12-22-18/h3-5,7-8,12,14H,1-2,6,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYTJTQMLDDOLJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC3=C2SC=C3)COC4=NC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.